5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
CAS No.: 851682-14-9
Cat. No.: VC8184901
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851682-14-9 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 5-methyl-7H-furo[2,3-f]indole-3,6-dione |
| Standard InChI | InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3 |
| Standard InChI Key | GBOGYXAIGHOMEV-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3 |
| Canonical SMILES | CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3 |
Introduction
Structural Characterization
Molecular Architecture
The compound belongs to the furoindole class, characterized by a fused furan (oxygen-containing) and indole (nitrogen-containing) ring system. Key structural features include:
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Furan ring: Partially saturated at positions 2,3,6,7 (tetrahydro).
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Substituents:
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Methyl group at position 5.
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Ketone groups (dioxo) at positions 3 and 6.
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Molecular formula: .
Table 1: Structural Comparison with Related Furoindoles
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole | 851682-14-9 | 5-Me, 3,6-dioxo | |
| 5-Methyl-5H,6H,7H-furo[2,3-f]indol-6-one | 851682-16-1 | 5-Me, 6-ketone | |
| Methyl 5H-furo[2,3-f]indole-6-carboxylate | 101795489 | 6-COOMe, 5-H |
Synthesis and Reactivity
Example Reaction Scheme:
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Starting Material: 5-Methylindole-3-carbaldehyde.
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Cyclization: Treatment with pyruvic acid () in trifluoroacetic acid (TFA) catalyzes furan ring formation.
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Oxidation: Selective oxidation at positions 3 and 6 using or .
Physicochemical Properties
Experimental Data
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Solubility: Predicted to be sparingly soluble in water due to nonpolar fused rings; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Spectroscopic Features:
Table 2: Comparative Spectral Data
| Compound | IR (C=O, cm) | NMR (δ, ppm) |
|---|---|---|
| 5-Methyl-3,6-dioxo-... | 1710, 1735 | 2.5 (s, CH), 6.9–7.4 (m, Ar-H) |
| Methyl 2,3-dioxo-1H-indole-6-carboxylate | 1705, 1740 | 3.9 (s, OCH), 7.1–7.6 (m, Ar-H) |
Future Directions
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Synthetic Optimization: Develop scalable methods using green chemistry principles.
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Pharmacological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory potential.
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Structural Modifications: Explore derivatives with enhanced solubility and target specificity.
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